molecular formula C12H18N2O4 B12553634 2-allyl-2,3-dihydro-1H-imidazole-1,3-dicarboxylic acid diethyl ester CAS No. 144369-21-1

2-allyl-2,3-dihydro-1H-imidazole-1,3-dicarboxylic acid diethyl ester

Cat. No.: B12553634
CAS No.: 144369-21-1
M. Wt: 254.28 g/mol
InChI Key: XKSRPVZXSGYREN-UHFFFAOYSA-N
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Description

2-allyl-2,3-dihydro-1H-imidazole-1,3-dicarboxylic acid diethyl ester is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of an allyl group and two ester functionalities, making it a versatile molecule in organic synthesis and various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-allyl-2,3-dihydro-1H-imidazole-1,3-dicarboxylic acid diethyl ester typically involves the reaction of allyl bromide with an imidazole derivative under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then refluxed in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. Additionally, purification techniques like recrystallization or column chromatography are used to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-allyl-2,3-dihydro-1H-imidazole-1,3-dicarboxylic acid diethyl ester undergoes various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The allyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are used to facilitate nucleophilic substitution.

Major Products Formed

    Oxidation: Epoxides or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

2-allyl-2,3-dihydro-1H-imidazole-1,3-dicarboxylic acid diethyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and as a ligand in biochemical assays.

    Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-allyl-2,3-dihydro-1H-imidazole-1,3-dicarboxylic acid diethyl ester involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis and coordination chemistry. Additionally, the compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-2,3-dihydro-1H-imidazole-1,3-dicarboxylic acid diethyl ester
  • 2-ethyl-2,3-dihydro-1H-imidazole-1,3-dicarboxylic acid diethyl ester
  • 2-propyl-2,3-dihydro-1H-imidazole-1,3-dicarboxylic acid diethyl ester

Uniqueness

2-allyl-2,3-dihydro-1H-imidazole-1,3-dicarboxylic acid diethyl ester is unique due to the presence of the allyl group, which imparts distinct reactivity and chemical properties compared to its methyl, ethyl, and propyl analogs. The allyl group allows for additional functionalization and derivatization, making this compound particularly valuable in synthetic organic chemistry.

Properties

CAS No.

144369-21-1

Molecular Formula

C12H18N2O4

Molecular Weight

254.28 g/mol

IUPAC Name

diethyl 2-prop-2-enyl-2H-imidazole-1,3-dicarboxylate

InChI

InChI=1S/C12H18N2O4/c1-4-7-10-13(11(15)17-5-2)8-9-14(10)12(16)18-6-3/h4,8-10H,1,5-7H2,2-3H3

InChI Key

XKSRPVZXSGYREN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1C=CN(C1CC=C)C(=O)OCC

Origin of Product

United States

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